molecular formula C21H15N3O5 B12174637 4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide

4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide

Cat. No.: B12174637
M. Wt: 389.4 g/mol
InChI Key: SODUEVKTRJAHFI-UHFFFAOYSA-N
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Description

4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, an oxadiazole ring, and a prop-2-en-1-yloxy substituent, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the oxadiazole ring and the prop-2-en-1-yloxy substituent. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can introduce new substituents to the molecule, altering its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-4-(2-propyn-1-yloxy)butanoic acid
  • N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide

Uniqueness

4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and structural features

Biological Activity

4-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide, with the CAS number 1010902-26-7, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and data analyses.

Chemical Structure and Properties

The molecular formula of the compound is C21H15N3O5C_{21}H_{15}N_{3}O_{5} with a molecular weight of 389.4 g/mol. The structure features a chromene backbone fused with an oxadiazole ring, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties often exhibit significant antimicrobial properties. A study on oxadiazole derivatives demonstrated their effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, showing moderate to strong antibacterial activity . The specific activity of this compound against these strains remains to be evaluated.

Anticancer Potential

Oxadiazole derivatives have been reported to possess anticancer properties. For instance, several studies have highlighted their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The potential of this compound in cancer therapy warrants further investigation.

Enzyme Inhibition

The compound's structure suggests possible interactions with key enzymes involved in metabolic pathways. Similar compounds have shown effectiveness as acetylcholinesterase inhibitors and urease inhibitors . The specific inhibitory effects of this compound on such enzymes could provide insights into its therapeutic applications.

Synthesis and Evaluation

A study synthesized a series of oxadiazole derivatives and evaluated their biological activities using docking studies and antibacterial screening methods. The results indicated that certain derivatives exhibited strong binding affinities to bovine serum albumin (BSA), suggesting their potential as drug candidates .

Comparative Analysis Table

Activity Reference Findings
Antibacterial Moderate to strong activity against S. typhi and B. subtilis.
Anticancer Induction of apoptosis in cancer cell lines.
Enzyme Inhibition Strong inhibitory activity against acetylcholinesterase.

Properties

Molecular Formula

C21H15N3O5

Molecular Weight

389.4 g/mol

IUPAC Name

4-oxo-N-[4-(4-prop-2-enoxyphenyl)-1,2,5-oxadiazol-3-yl]chromene-2-carboxamide

InChI

InChI=1S/C21H15N3O5/c1-2-11-27-14-9-7-13(8-10-14)19-20(24-29-23-19)22-21(26)18-12-16(25)15-5-3-4-6-17(15)28-18/h2-10,12H,1,11H2,(H,22,24,26)

InChI Key

SODUEVKTRJAHFI-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

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